molecular formula C18H21N5O2 B12241135 2-Methyl-3-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

2-Methyl-3-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B12241135
M. Wt: 339.4 g/mol
InChI Key: JKAPGHDHKQHQBS-UHFFFAOYSA-N
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Description

2-Methyl-3-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core, a piperidine ring, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazolinone intermediate.

    Attachment of the Oxadiazole Moiety: The oxadiazole ring is often synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives, followed by coupling with the piperidine-quinazolinone intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methyl group on the quinazolinone core.

    Reduction: Reduction reactions can target the oxadiazole ring or the quinazolinone core, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidine ring or the oxadiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Conditions vary depending on the specific substitution but often involve bases like sodium hydride or acids like hydrochloric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

2-Methyl-3-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antibacterial, antiviral, and anticancer activities.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The oxadiazole moiety, in particular, is known for its ability to form hydrogen bonds and interact with biological macromolecules, potentially disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and are known for their diverse biological activities.

    Quinazolinone Derivatives: Compounds with a quinazolinone core are widely studied for their pharmacological properties.

    Piperidine Derivatives: Piperidine-containing compounds are common in medicinal chemistry due to their structural versatility.

Uniqueness

What sets 2-Methyl-3-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one apart is the combination of these three moieties in a single molecule, potentially leading to unique biological activities and chemical properties not seen in simpler analogs.

Properties

Molecular Formula

C18H21N5O2

Molecular Weight

339.4 g/mol

IUPAC Name

2-methyl-3-[[1-(1,3,4-oxadiazol-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C18H21N5O2/c1-13-20-16-5-3-2-4-15(16)18(24)23(13)10-14-6-8-22(9-7-14)11-17-21-19-12-25-17/h2-5,12,14H,6-11H2,1H3

InChI Key

JKAPGHDHKQHQBS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)CC4=NN=CO4

Origin of Product

United States

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